molecular formula C16H18Cl3N5O2 B1683947 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 902135-91-5

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B1683947
CAS No.: 902135-91-5
M. Wt: 418.7 g/mol
InChI Key: PAOFPNGYBWGKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT7519 hydrochloride is a small molecule inhibitor that selectively targets cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. AT7519 hydrochloride has shown potential in treating various cancers, including solid tumors and hematological malignancies .

Mechanism of Action

AT7519 Hydrochloride, also known as AT-7519 HCl or 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, is a potent inhibitor of several Cyclin Dependent Kinases (CDKs) and has been investigated for use in the treatment of solid tumors and hematological malignancies .

Target of Action

AT7519 HCl primarily targets certain Cyclin Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9 . CDKs play a central role in eukaryotic cell growth, division, and death .

Mode of Action

AT7519 HCl selectively binds to and inhibits CDKs, leading to tumor regression . This inhibition is consistent with the inhibition of CDK1 and CDK2 in solid tumor cell lines .

Biochemical Pathways

The inhibition of CDKs by AT7519 HCl affects the cell cycle progression. CDKs, along with their regulatory cyclin partners, control passage through discrete cell cycle checkpoints. Failure of this process can lead to cell cycle arrest and/or cellular apoptosis . AT7519 HCl also inhibits the IL-6/STAT3 signaling pathway .

Pharmacokinetics

It is known that at7519 hcl is administered as an intravenous infusion on days 1, 4, 8, and 11 every 3 weeks . There is an apparent dose-proportional increase in AT7519 exposure at increasing doses .

Result of Action

AT7519 HCl shows potent antiproliferative activity in a panel of human tumor cell lines . It causes cell cycle arrest followed by apoptosis in human tumor cells and inhibits tumor growth in human tumor xenograft models . Tumor regression was observed following twice-daily dosing of AT7519 in the HCT116 and HT29 colon cancer xenograft models .

Action Environment

The action of AT7519 HCl can be influenced by environmental factors. For instance, the compound’s stability and solubility can be affected by the solvent used. It is soluble in DMSO at 40 mg/mL and in water at 1 mg/mL

Biochemical Analysis

Biochemical Properties

AT7519 HCl plays a significant role in biochemical reactions by inhibiting several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. AT7519 HCl interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their activation and subsequent phosphorylation of target proteins .

Cellular Effects

AT7519 HCl exerts profound effects on various cell types and cellular processes. In tumor cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, AT7519 HCl downregulates the expression of anti-apoptotic proteins such as Mcl-1 and XIAP, leading to increased apoptosis . Additionally, it inhibits the phosphorylation of RNA polymerase II, thereby affecting transcription and gene expression .

Molecular Mechanism

The molecular mechanism of AT7519 HCl involves its selective inhibition of cyclin-dependent kinases. By binding to the ATP-binding sites of these kinases, AT7519 HCl prevents their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, AT7519 HCl downregulates the expression of anti-apoptotic proteins and inhibits the phosphorylation of RNA polymerase II, affecting transcription and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AT7519 HCl change over time. Short-term treatments (4-6 hours) result in the inhibition of phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins . Long-term treatments lead to sustained cell cycle arrest and apoptosis . The stability and degradation of AT7519 HCl in laboratory settings have not been extensively studied, but its effects on cellular function are evident in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of AT7519 HCl vary with different dosages in animal models. In leukemia models, AT7519 HCl induces apoptosis at concentrations of 100 to 700 nmol/L . In solid tumor models, tumor regression is observed following twice-daily dosing of AT7519 HCl . High doses of AT7519 HCl may lead to toxic or adverse effects, although specific toxicities have not been extensively reported .

Metabolic Pathways

AT7519 HCl is involved in metabolic pathways that include its interaction with cyclin-dependent kinases and other enzymes. The compound’s inhibition of CDKs affects metabolic flux and metabolite levels by disrupting the cell cycle and promoting apoptosis . The specific metabolic pathways and enzymes involved in the metabolism of AT7519 HCl have not been fully elucidated .

Transport and Distribution

AT7519 HCl is transported and distributed within cells and tissues, interacting with transporters and binding proteins. The compound’s high volume of distribution and low protein binding suggest efficient transport and distribution within the body . The specific transporters and binding proteins involved in the localization and accumulation of AT7519 HCl have not been extensively studied .

Subcellular Localization

Its inhibition of cyclin-dependent kinases suggests that it may localize to cellular compartments where these kinases are active, such as the nucleus . The presence of targeting signals or post-translational modifications that direct AT7519 HCl to specific compartments or organelles has not been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

AT7519 hydrochloride is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of AT7519 hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

AT7519 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of AT7519 hydrochloride with modified functional groups. These derivatives are studied for their enhanced activity and selectivity against CDKs .

Scientific Research Applications

AT7519 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AT7519 Hydrochloride

AT7519 hydrochloride is unique due to its multitargeted inhibition of several CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9. This broad-spectrum activity makes it a potent inhibitor of cell cycle progression and transcriptional regulation. Additionally, its ability to induce apoptosis in various cancer cell lines highlights its potential as a therapeutic agent .

Properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648517
Record name 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902135-91-5
Record name 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 2
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 3
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4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 4
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4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 5
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 6
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

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